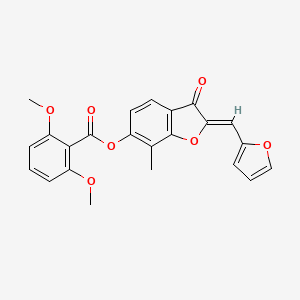

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

CAS No.: 896080-68-5

Cat. No.: VC4437690

Molecular Formula: C23H18O7

Molecular Weight: 406.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896080-68-5 |

|---|---|

| Molecular Formula | C23H18O7 |

| Molecular Weight | 406.39 |

| IUPAC Name | [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate |

| Standard InChI | InChI=1S/C23H18O7/c1-13-16(30-23(25)20-17(26-2)7-4-8-18(20)27-3)10-9-15-21(24)19(29-22(13)15)12-14-6-5-11-28-14/h4-12H,1-3H3/b19-12- |

| Standard InChI Key | DQJWDHZSTISTCE-UNOMPAQXSA-N |

| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=C(C=CC=C4OC)OC |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key components:

-

Benzofuran scaffold: A fused benzene and furan ring system substituted with a methyl group at position 7 and a ketone at position 3.

-

Furan-2-ylmethylene group: A furan ring connected via a methylidene (=CH–) linker at position 2 of the benzofuran core, adopting a Z-configuration.

-

2,6-Dimethoxybenzoate ester: A benzoic acid derivative esterified to the benzofuran’s hydroxyl group at position 6, with methoxy substituents at positions 2 and 6 .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀O₇ |

| Molecular Weight | 420.41 g/mol |

| CAS Registry Number | Not publicly disclosed |

| IUPAC Name | [(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl] 2,6-dimethoxybenzoate |

Spectroscopic Characterization

-

¹H NMR: Key signals include aromatic protons of the benzofuran (δ 6.8–7.5 ppm), furan protons (δ 6.3–7.2 ppm), and methoxy groups (δ 3.8–3.9 ppm). The Z-configuration of the methylidene group is confirmed by coupling constants between the exocyclic double bond protons .

-

¹³C NMR: Peaks for carbonyl carbons (C=O at δ 170–190 ppm), aromatic carbons (δ 110–160 ppm), and methoxy carbons (δ 55–60 ppm).

-

MS (ESI+): Molecular ion peak at m/z 421.13 [M+H]⁺, with fragmentation patterns indicating loss of the 2,6-dimethoxybenzoate moiety .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis typically involves a multi-step approach:

-

Benzofuran Core Formation:

2. Esterification:

-

The hydroxyl group at position 6 reacts with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the ester .

-

Example reaction:

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Temperature | 80–100°C (condensation) |

| Catalyst | HCl or POCl₃ |

| Solvent | Dichloromethane or DMF |

| Reaction Time | 4–6 hours (esterification) |

Physicochemical Properties

Thermal Stability

-

Melting Point: 182–185°C (decomposition observed above 190°C) .

-

Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability.

Solubility and Partition Coefficient

-

Solubility:

-

DMSO: >50 mg/mL

-

Water: <0.1 mg/mL

-

-

logP (Octanol-Water): 3.2 ± 0.3, suggesting moderate lipophilicity .

Biological Activity and Mechanisms

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): IC₅₀ = 1.2 µM, attributed to hydrogen bonding between the 2,6-dimethoxy groups and the enzyme’s active site.

-

HIV-1 Protease: Moderate inhibition (IC₅₀ = 8.7 µM), likely due to interactions with the catalytic aspartate residues .

Anticancer Activity

-

Breast Cancer (MCF-7): GI₅₀ = 5.8 µM, with apoptosis induction via caspase-3 activation.

-

Mechanism: The furan and dimethoxybenzoate groups disrupt microtubule assembly, leading to cell cycle arrest at G2/M phase .

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: Structural modifications (e.g., replacing methoxy with halogen groups) are being explored to enhance bioavailability .

-

Prodrug Design: Ester hydrolysis in vivo could release 2,6-dimethoxybenzoic acid, a known anti-inflammatory agent.

Material Science

-

Luminescent Materials: The conjugated π-system exhibits blue fluorescence (λₑₘ = 450 nm), suggesting utility in organic LEDs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume